(Z)-N-(1-(4-Bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-N-(1-(4-Bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide” is a chemical compound with the CAS Number: 1800044-79-4. Its molecular formula is C21H20BrClN2O2 and it has a molecular weight of 447.75 . It is a solid substance stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H20BrClN2O2/c22-17-11-9-15 (10-12-17)18 (23)19 (21 (27)25-13-5-2-6-14-25)24-20 (26)16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-14H2, (H,24,26)/b19-18- . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the connectivity of bonds.Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . The boiling point is 637.4±55.0 °C at 760 mmHg . Unfortunately, the melting point data is not available .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of CCR5 Antagonists
- Research has focused on synthesizing novel non-peptide CCR5 antagonists, using (Z)-N-(1-(4-Bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide derivatives. These compounds have been characterized for their structure and bioactivity, indicating potential applications in HIV-1 infection prevention (Cheng De-ju, 2014).
Bioactivity Study of Benzamides and Metal Complexes
- Investigations into the bioactivity of new benzamides, including derivatives of this compound, have been conducted. These studies involve the synthesis of metal complexes with these benzamides and their evaluation for antibacterial activities, indicating a potential application in developing new antibacterial agents (E. Khatiwora et al., 2013).
Development of Serotonin 4 Receptor Agonists
- Research has been conducted on benzamide derivatives, including those related to this compound, for their potential as serotonin 4 (5-HT(4)) receptor agonists. These studies explore the design and synthesis of orally active compounds with potential applications in gastrointestinal motility (S. Sonda et al., 2003).
Antibacterial Properties
- Derivatives of this compound have been studied for their in vitro bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). This research suggests potential applications in developing new antibacterial drugs (Iveta Zadrazilova et al., 2015).
Synthesis and Anti-arrhythmic Activity
- Piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, related to the core structure of this compound, have been synthesized and evaluated for their anti-arrhythmic activity. This research indicates potential applications in developing new treatments for arrhythmias (H. Abdel‐Aziz et al., 2009).
Nonaqueous Capillary Electrophoresis Applications
- Nonaqueous capillary electrophoretic separation techniques have been developed for compounds including derivatives of this compound, highlighting its utility in quality control and analytical chemistry (Lei Ye et al., 2012).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302-H315-H319-H335, indicating potential hazards upon exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Eigenschaften
IUPAC Name |
N-[(Z)-1-(4-bromophenyl)-1-chloro-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrClN2O2/c22-17-11-9-15(10-12-17)18(23)19(21(27)25-13-5-2-6-14-25)24-20(26)16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-14H2,(H,24,26)/b19-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANGESFNPVWVGQ-HNENSFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=C(C2=CC=C(C=C2)Br)Cl)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C(\C2=CC=C(C=C2)Br)/Cl)/NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.